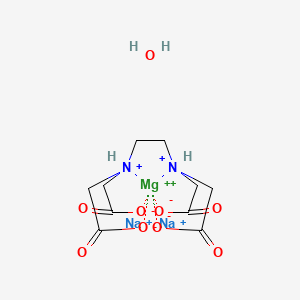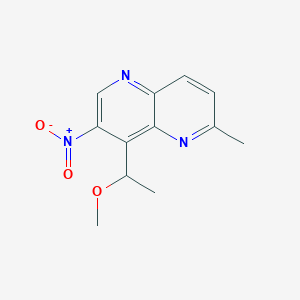![molecular formula C32H14F6N2O8 B12946632 N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with trifluoromethyl groups and phthalimide moieties, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Phthalimide Moieties: The final step involves the reaction of the biphenyl derivative with phthalic anhydride under suitable conditions to form the phthalimide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction may produce reduced phthalimide derivatives.
Aplicaciones Científicas De Investigación
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and high-performance materials.
Mecanismo De Acción
The mechanism of action of N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups and phthalimide moieties play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Known for its use in the synthesis of polyimides and other high-performance polymers.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized as a catalyst in organic transformations and hydrogen-bonding interactions.
3,5-Bis(trifluoromethyl)acetophenone: Employed in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) stands out due to its combination of trifluoromethyl groups and phthalimide moieties, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C32H14F6N2O8 |
|---|---|
Peso molecular |
668.5 g/mol |
Nombre IUPAC |
N-[4-[4-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenyl]-1,3-dioxo-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C32H14F6N2O8/c33-31(34,35)23-11-15(39-25(41)13-1-5-19-21(9-13)29(45)47-27(19)43)3-7-17(23)18-8-4-16(12-24(18)32(36,37)38)40-26(42)14-2-6-20-22(10-14)30(46)48-28(20)44/h1-12H,(H,39,41)(H,40,42) |
Clave InChI |
LQHCMRBMVOSEAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)C4=C(C=C(C=C4)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
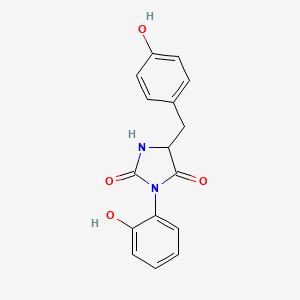
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
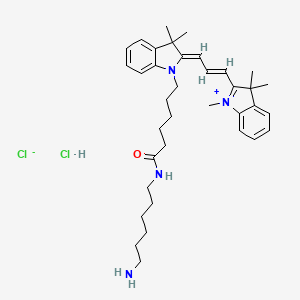
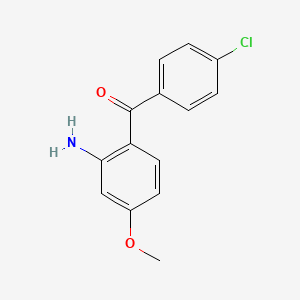
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

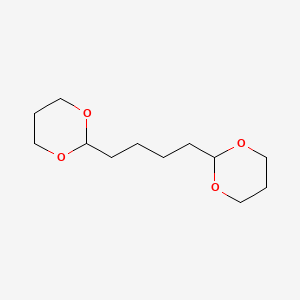
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
